1-(1,3-Dioxolan-2-yl)-pentan-2-one

Catalog No.
S869903
CAS No.
60643-06-3
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,3-Dioxolan-2-yl)-pentan-2-one

CAS Number

60643-06-3

Product Name

1-(1,3-Dioxolan-2-yl)-pentan-2-one

IUPAC Name

1-(1,3-dioxolan-2-yl)pentan-2-one

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-2-3-7(9)6-8-10-4-5-11-8/h8H,2-6H2,1H3

InChI Key

CDWNCNQZFVUYAP-UHFFFAOYSA-N

SMILES

CCCC(=O)CC1OCCO1

Canonical SMILES

CCCC(=O)CC1OCCO1

Synthesis of Azoxybenzenes

Stereoselective Formation of Substituted 1,3-Dioxolanes

Synthesis of Novel Triazole Compounds

Protection of Carbonyl Compounds

Synthesis of Azoxybenzenes

Solvent Applications

Wittig Reactions

1-(1,3-Dioxolan-2-yl)-pentan-2-one is an organic compound characterized by a dioxolane ring structure attached to a pentan-2-one moiety. This compound belongs to the class of cyclic ketals, which are formed from the reaction of aldehydes or ketones with diols. The presence of the dioxolane ring imparts unique chemical properties, including the ability to participate in hydrogen bonding and carbonyl condensation reactions, making it a versatile compound in organic synthesis and various applications .

The chemical reactivity of 1-(1,3-Dioxolan-2-yl)-pentan-2-one includes:

  • Hydrolysis: Under acidic or basic conditions, the dioxolane ring can be cleaved, yielding a diol and acetaldehyde. The reaction can be represented as:
    text
    1-(1,3-Dioxolan-2-yl)-pentan-2-one + H2O → pentane-2,3-diol + CH3CHO
  • Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

Synthesis of 1-(1,3-Dioxolan-2-yl)-pentan-2-one can be achieved through several methods:

  • Acetalization/Ketalization: This involves reacting a suitable aldehyde or ketone with ethylene glycol or a similar diol under acidic conditions to form the dioxolane ring.
  • Three-component assembly: A method involving the oxidation of alkenes with hypervalent iodine has been reported to yield substituted dioxolanes stereospecifically.
  • Use of Catalysts: Various Brönsted or Lewis acid catalysts can facilitate the formation of the dioxolane ring during synthesis.

These methods underscore its synthetic versatility and potential for modification.

1-(1,3-Dioxolan-2-yl)-pentan-2-one has several applications:

  • Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules.
  • Protective Group: The compound is used as a protective group for carbonyl functionalities in organic reactions, preventing undesired reactions during synthesis .
  • Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activity and structural properties.

Several compounds share structural similarities with 1-(1,3-Dioxolan-2-yl)-pentan-2-one. Here’s a comparison highlighting their uniqueness:

Compound NameStructureKey Features
5-(2-Methyl-1,3-dioxolan-2-yl)pentan-1-olContains a dioxolane ring attached to a pentanol chainUsed as a building block in organic synthesis; potential applications in drug development
1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-oneSimilar structure but with an ethyl substitutionExplored for enantioselective synthesis; high enantiomeric purity useful in pharmaceuticals
5-(4-Methylthiazole-2-carbonyl)-1,3-dioxolanDioxolane ring with additional functional groupsInvestigated for biological activity; potential use in medicinal chemistry

The uniqueness of 1-(1,3-Dioxolan-2-yl)-pentan-2-one lies in its specific combination of functional groups and its ability to act as both a synthetic intermediate and a protective group in organic reactions.

The development of 1-(1,3-Dioxolan-2-yl)-pentan-2-one emerged from the broader historical progression of dioxolane chemistry, which traces its origins to the pioneering work of Portuguese professor Agostinho Vicente Lourenço in 1860. While Lourenço initially focused on the synthesis of 1,4-dioxane through the reaction of diethylene glycol with 1,2-dibromoethane, his foundational work established the principles that would later enable the development of 1,3-dioxolane derivatives. The specific compound 1-(1,3-Dioxolan-2-yl)-pentan-2-one represents a more recent advancement in this field, synthesized through sophisticated acetalization techniques that became available in the late twentieth century. The compound's development was facilitated by advances in acid-catalyzed reactions and the understanding of cyclic acetal formation mechanisms. Research conducted by various groups has demonstrated that this particular dioxolane derivative can be efficiently synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of Brönsted or Lewis acid catalysts, achieving high yields and excellent enantiomeric purity. The systematic investigation of this compound began in earnest during the 1990s and 2000s, as researchers recognized its potential as both a synthetic intermediate and a compound of intrinsic chemical interest.

The molecular structure of 1-(1,3-Dioxolan-2-yl)-pentan-2-one was confirmed through extensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques. Early studies established that the compound exhibits the characteristic properties of both ketones and cyclic ethers, demonstrating moderate polarity and good solubility in organic solvents. The development process involved careful optimization of reaction conditions to ensure the stable formation of the five-membered dioxolane ring while maintaining the integrity of the ketone functional group. Researchers found that the presence of the dioxolane ring significantly influences the compound's reactivity patterns, creating opportunities for selective chemical transformations that would be difficult to achieve with simpler ketone structures. The compound's development was also driven by the recognition that dioxolane-containing molecules often exhibit enhanced stability compared to their non-cyclic counterparts, making them valuable for applications requiring chemical persistence under various conditions.

Position within Dioxolane Chemistry

1-(1,3-Dioxolan-2-yl)-pentan-2-one occupies a distinctive position within the broader landscape of dioxolane chemistry, representing a sophisticated example of how cyclic acetal structures can be integrated with ketone functionality. The compound belongs to the class of 1,3-dioxolanes, which are heterocyclic acetals characterized by a five-membered ring containing two oxygen atoms at the 1,3-positions. This structural arrangement distinguishes it from other dioxolane isomers, particularly the 1,2-dioxolane configuration, wherein the two oxygen centers are adjacent and form a peroxide structure. The five-membered ring structure of 1,3-dioxolane derivatives, including 1-(1,3-Dioxolan-2-yl)-pentan-2-one, is closely related to tetrahydrofuran, differing primarily in the replacement of a methylene group at the 2-position with an oxygen atom. This structural relationship has important implications for the compound's chemical behavior and its applications in synthetic chemistry.

Within the dioxolane family, 1-(1,3-Dioxolan-2-yl)-pentan-2-one represents a more complex derivative compared to simpler compounds such as 2-methyl-1,3-dioxolane or unsubstituted 1,3-dioxolane. The presence of the pentan-2-one substituent significantly expands the compound's potential reactivity and applications compared to these simpler analogs. Research has shown that the compound exhibits unique properties compared to other cyclic ethers, including enhanced thermal stability and distinctive oxidation pathways. Comparative studies with related compounds such as 2-methyl-2-propyl-1,3-dioxolane and other substituted dioxolanes have revealed that the ketone functionality in 1-(1,3-Dioxolan-2-yl)-pentan-2-one provides additional sites for chemical modification and transformation. The compound's position within dioxolane chemistry is further distinguished by its potential for participating in both cyclic acetal chemistry and ketone-based reactions, making it a versatile intermediate for complex synthetic sequences.

CompoundMolecular FormulaKey Structural FeaturesApplications
1,3-DioxolaneC3H6O2Simple five-membered ringSolvent, protecting group
2-Methyl-1,3-dioxolaneC4H8O2Methyl substitutionPolymer synthesis
1-(1,3-Dioxolan-2-yl)-pentan-2-oneC8H14O3Ketone functionalityComplex synthesis
2-Methyl-2-propyl-1,3-dioxolaneC7H14O2Alkyl substitutionIndustrial applications

Historical Applications in Organic Synthesis

The historical applications of 1-(1,3-Dioxolan-2-yl)-pentan-2-one in organic synthesis have evolved significantly since its initial development, reflecting the compound's versatility as both a protecting group and a synthetic intermediate. Early applications focused primarily on the compound's ability to serve as a stable ketone equivalent in multi-step synthetic sequences, where the dioxolane ring provides protection for the carbonyl functionality while allowing for transformations at other sites within the molecule. This protecting group strategy became particularly valuable in the synthesis of complex natural products and pharmaceutically active compounds, where selective manipulation of functional groups is essential for achieving desired structural modifications. Research conducted in the 1990s and early 2000s demonstrated that 1-(1,3-Dioxolan-2-yl)-pentan-2-one could be efficiently incorporated into synthetic schemes for the preparation of various bioactive molecules, including potential antifungal and antibacterial agents.

The compound's historical use in organic synthesis has been closely tied to developments in acid-catalyzed acetalization chemistry and the understanding of cyclic acetal stability under various reaction conditions. Synthetic chemists have exploited the compound's dual nature, utilizing both the ketone functionality and the dioxolane ring in tandem to achieve complex transformations. For example, the ketone group can undergo standard carbonyl chemistry, including reduction, oxidation, and nucleophilic addition reactions, while the dioxolane ring remains stable under many of these conditions. This selectivity has made the compound particularly valuable in the synthesis of molecules containing multiple functional groups, where precise control over reactivity is essential. Historical applications have also included the use of 1-(1,3-Dioxolan-2-yl)-pentan-2-one as a precursor for the synthesis of more complex dioxolane derivatives, taking advantage of the compound's established synthetic accessibility and well-characterized reaction pathways.

The development of efficient synthetic routes to 1-(1,3-Dioxolan-2-yl)-pentan-2-one has been a significant focus of historical research, with multiple approaches being developed to optimize yield and stereoselectivity. Early synthetic methods relied on traditional acid-catalyzed acetalization reactions, but subsequent developments have included the use of more sophisticated catalytic systems and improved reaction conditions. These advances have made the compound more accessible for routine synthetic applications and have contributed to its adoption in various research programs focused on medicinal chemistry and materials science. The historical trajectory of the compound's synthetic applications reflects broader trends in organic chemistry toward the development of more efficient, selective, and environmentally sustainable synthetic methodologies.

Research Significance in Modern Chemical Science

The research significance of 1-(1,3-Dioxolan-2-yl)-pentan-2-one in modern chemical science extends far beyond its original applications as a synthetic intermediate, encompassing diverse areas including medicinal chemistry, materials science, and fundamental studies of chemical reactivity. Contemporary research has revealed that the compound exhibits promising biological activities, with studies indicating potential antifungal and antibacterial properties that may be attributed to its ability to interact with cellular targets and disrupt metabolic pathways. These biological activities have positioned the compound as a valuable lead structure for the development of new therapeutic agents, particularly in the context of antimicrobial drug discovery where novel mechanisms of action are desperately needed to combat resistant pathogens. The compound's unique structural features, combining the stability of the dioxolane ring with the reactivity of the ketone functionality, make it an attractive scaffold for medicinal chemistry applications.

Modern research into 1-(1,3-Dioxolan-2-yl)-pentan-2-one has also focused on its potential applications in advanced materials science, where the compound's thermal stability and chemical versatility make it suitable for incorporation into polymer systems and other materials applications. Studies have shown that dioxolane-containing compounds can serve as effective comonomers in polyacetal synthesis, and 1-(1,3-Dioxolan-2-yl)-pentan-2-one represents a promising candidate for developing new materials with tailored properties. The compound's ability to undergo controlled chemical transformations while maintaining structural integrity has made it valuable for applications requiring precise molecular architecture, including the development of specialty polymers and advanced composite materials. Research in this area has been particularly focused on exploiting the compound's dual functionality to create materials with unique mechanical, thermal, and chemical properties.

The fundamental chemical research significance of 1-(1,3-Dioxolan-2-yl)-pentan-2-one lies in its value as a model compound for understanding the complex interplay between cyclic acetal chemistry and ketone reactivity. Contemporary studies using advanced computational methods and experimental techniques have provided detailed insights into the compound's conformational behavior, electronic structure, and reaction mechanisms. These fundamental studies have contributed to a broader understanding of how structural features influence chemical reactivity and have informed the design of new synthetic methodologies. The compound has also served as a valuable probe for investigating solvent effects, catalytic mechanisms, and stereoelectronic influences in organic reactions, making it an important tool for advancing theoretical and mechanistic understanding in organic chemistry.

Research AreaKey FindingsModern Applications
Biological ActivityAntifungal and antibacterial propertiesDrug discovery programs
Materials ScienceThermal stability and versatilityPolymer and composite development
Fundamental ChemistryReactivity mechanisms and structure-activity relationshipsMethodology development
Synthetic ChemistryEfficient synthetic routes and protecting group strategiesComplex molecule synthesis

Acetalization of Carbonyl Compounds with Ethylene Glycol

The fundamental approach to synthesizing 1-(1,3-Dioxolan-2-yl)-pentan-2-one involves the acid-catalyzed acetalization of the corresponding carbonyl compound with ethylene glycol. This reaction proceeds through a well-established mechanism involving hemiacetal formation followed by cyclization to produce the five-membered dioxolane ring [1] [2].

The mechanism initiates with protonation of the carbonyl oxygen by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. Nucleophilic attack by ethylene glycol forms a hemiacetal intermediate, which subsequently undergoes intramolecular cyclization with elimination of water to yield the desired acetal product [3]. The reaction equilibrium strongly favors the cyclic acetal formation due to the entropic advantage of forming a five-membered ring compared to competing intermolecular processes [1].

Traditional methods employ strong mineral acids such as sulfuric acid or hydrochloric acid as catalysts. Under optimized conditions using 0.1 mol% hydrochloric acid at ambient temperature, excellent conversions exceeding 95% can be achieved within 20 minutes without requiring water removal, demonstrating the inherent favorability of this transformation [4]. The reaction tolerates various substitution patterns and functional groups, making it broadly applicable for dioxolane synthesis [5].

Catalyst Selection for Optimized Yield

Catalyst selection represents a critical determinant of reaction efficiency and product quality in acetalization processes. Traditional approaches have employed both homogeneous and heterogeneous acid catalysts, each offering distinct advantages and limitations [6] [7].

Homogeneous Acid Catalysts

Protic acids including p-toluenesulfonic acid, sulfuric acid, and hydrochloric acid have demonstrated exceptional catalytic activity for acetalization reactions. p-Toluenesulfonic acid in refluxing benzene with magnesium sulfate as a drying agent achieved 87% yield for model substrates, while tartaric acid under similar conditions provided 98% conversion [8]. The superior performance of hydrochloric acid, achieving greater than 95% conversion with only 0.1 mol% catalyst loading, highlights the importance of acid strength in promoting efficient acetalization [4].

Heterogeneous Solid Acid Catalysts

Solid acid catalysts offer significant advantages including easier product separation, catalyst recyclability, and reduced corrosion issues. Calcium oxide-silica mixtures at 75% weight percent composition demonstrated optimal performance, with vanillin furnishing 73% acetal yield under solvent-free conditions [8]. Calcium sulphate-silica combinations achieved 75% yield under similar conditions, representing an environmentally beneficial approach that eliminates organic solvents [8].

Ion-exchange resins, particularly Amberlyst 36, have shown excellent performance in continuous flow applications, achieving 85-97% conversion with 99% selectivity at mild conditions of 25°C and 10 bar pressure [9]. The robust nature of these heterogeneous catalysts enables extended operation without significant deactivation.

Reaction Parameters and Condition Optimization

Systematic optimization of reaction parameters is essential for achieving maximum efficiency in acetalization processes. Key variables include temperature, catalyst concentration, substrate stoichiometry, reaction time, and water management strategies [10] [11].

Temperature Effects

Temperature optimization reveals a complex relationship between reaction rate and equilibrium position. While elevated temperatures accelerate the initial acetalization step, excessive heating can promote undesirable side reactions or acetal hydrolysis. The optimal temperature range typically spans 25-100°C, with specific values depending on the catalyst system and substrate combination [12]. Continuous flow processes demonstrate improved temperature control, enabling operation at optimal conditions with enhanced heat transfer characteristics [10].

Catalyst Loading Optimization

Catalyst concentration significantly influences both reaction rate and economic viability of the process. Studies demonstrate that catalyst loadings as low as 0.1 mol% can achieve quantitative conversions under optimized conditions [4]. Higher catalyst concentrations may lead to decreased selectivity due to competing reactions or substrate protonation, particularly with strong Lewis acids [13].

Substrate Stoichiometry

The molar ratio of carbonyl compound to ethylene glycol substantially affects conversion and selectivity. Excess diol (1.1-2.0 equivalents) typically improves conversion by shifting the equilibrium toward acetal formation and compensating for any water formation during the reaction [5]. However, excessive diol quantities complicate product purification and increase process costs.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful methodology for accelerating acetalization reactions while maintaining high yields and selectivity. The volumetric heating provided by microwave irradiation enables rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating methods [14] [15].

Mechanistic Advantages

Microwave heating provides several mechanistic advantages including enhanced molecular motion, improved mass transfer, and selective heating of polar reaction intermediates. The direct heating of reactants minimizes thermal gradients and hot spot formation, leading to more uniform reaction conditions and reduced side product formation [12]. Additionally, the rapid heating rates achievable with microwave irradiation can kinetically favor desired reaction pathways over competing processes.

Catalyst Systems for Microwave Synthesis

Trimethylsilyl chloride and aluminum chloride have demonstrated exceptional performance as catalysts for microwave-assisted acetalization. Using trimethyl orthoformate as the acetalization reagent with catalytic TMSCl or AlCl3, aldehydes are converted to their corresponding acetals in excellent yields within 2 minutes of microwave irradiation [14]. The chemoselective nature of this transformation allows aldehydes to be protected in the presence of ketones, which remain unreacted under the reaction conditions.

Anhydrous sodium sulfate and magnesium sulfate function as both catalysts and dehydrating agents under microwave conditions, achieving 94-99% yields for acetal formation with reaction times of 2-5 minutes [15]. This dual functionality simplifies the reaction setup while maintaining high efficiency.

Flow Chemistry Applications

Continuous flow chemistry represents a paradigm shift in acetalization methodology, offering superior process control, enhanced safety, and improved scalability compared to traditional batch processes [10] [16]. The implementation of flow chemistry for acetalization reactions addresses several limitations of batch processes including heat transfer limitations, residence time distribution effects, and challenges in real-time monitoring.

Reactor Design and Configuration

Packed bed reactors containing solid acid catalysts represent the most common configuration for continuous acetalization processes. These systems enable excellent catalyst-substrate contact while facilitating easy catalyst separation and recycling [9]. Tubular reactors with immobilized catalysts provide uniform residence time distribution and predictable reaction kinetics, essential for consistent product quality [10].

The use of microstructured reactors enhances mass and heat transfer characteristics, enabling operation under more intensive conditions while maintaining selectivity. These systems demonstrate particular advantages for highly exothermic acetalization reactions where precise temperature control is critical [16].

Process Intensification Benefits

Flow chemistry enables significant process intensification through improved heat and mass transfer, reduced reaction times, and enhanced safety profiles. Continuous processes demonstrate superior space-time yields compared to batch operations, with production rates of 3-10 h⁻¹ achievable under optimized conditions [11]. The elimination of large solvent inventories and improved containment of reactive intermediates enhance the overall safety profile of the synthesis.

Real-time monitoring capabilities in flow systems enable dynamic optimization of reaction conditions and immediate detection of process deviations. This enhanced process control leads to improved product consistency and reduced waste generation [10].

Green Chemistry Methodologies

Green chemistry principles have driven the development of environmentally sustainable approaches to acetalization that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [17] [18]. These methodologies align with the growing emphasis on sustainable chemical processes and regulatory requirements for reduced environmental impact.

Solvent-Free Approaches

Solvent-free acetalization represents a significant advancement in green chemistry methodology, eliminating organic solvent waste while often improving reaction efficiency. Calcium oxide-silica and calcium sulphate-silica mixtures enable effective acetalization under solvent-free conditions using simple pestle and mortar mixing techniques [8]. These approaches demonstrate excellent atom economy and eliminate the need for solvent recovery or disposal.

The mechanochemical activation achieved through grinding promotes intimate contact between reactants and catalysts, often leading to enhanced reaction rates compared to solution-phase processes. Additionally, the absence of solvents eliminates concerns about solvent compatibility with sensitive functional groups [8].

Natural Deep Eutectic Solvents

Natural deep eutectic solvents have emerged as sustainable alternatives to conventional organic solvents for acetalization reactions. These systems, composed of naturally occurring hydrogen bond donors and acceptors, provide acidic environments suitable for catalyzing acetalization while remaining environmentally benign [19]. The solvents themselves participate in catalytic promotion of the reaction, eliminating the need for external acid catalysts.

Acetalization in acidic natural deep eutectic solvents proceeds under mild conditions with excellent chemoselectivity, achieving yields of 62-96% for various substrate combinations [19]. The products are easily recovered through simple extraction procedures, and the solvent medium can be recycled multiple times without loss of catalytic activity.

Biocatalytic Approaches

While traditional acetalization relies on chemical catalysis, emerging biocatalytic methods offer unprecedented selectivity and mild reaction conditions. Enzyme-catalyzed acetalization processes operate under physiological conditions and demonstrate exquisite substrate specificity, enabling protection of sensitive molecules that would decompose under chemical conditions [20].

Industrial-Scale Production Methods

Continuous Processes Development

The transition from laboratory-scale batch processes to industrial continuous production requires comprehensive understanding of scale-up principles, process dynamics, and equipment design considerations [11] [21]. Continuous acetalization processes offer significant advantages in terms of production capacity, product consistency, and operational efficiency.

Scale-Up Considerations

Successful scale-up of acetalization processes requires careful attention to heat and mass transfer limitations, residence time distribution effects, and catalyst performance under industrial conditions. The highly exothermic nature of many acetalization reactions necessitates robust temperature control systems to prevent thermal runaway and maintain product selectivity [10].

Heat integration strategies become critically important at industrial scale, with opportunities for energy recovery through heat exchange between process streams. The integration of reaction and separation operations through reactive distillation or membrane separation can significantly improve overall process efficiency [11].

Process Control and Automation

Industrial continuous processes require sophisticated control systems to maintain optimal reaction conditions and product quality. Advanced process control strategies including model predictive control and real-time optimization enable dynamic adjustment of operating parameters in response to feed composition variations or equipment performance changes [22].

In-line analytical techniques including near-infrared spectroscopy and gas chromatography provide real-time feedback on reaction progress and product composition. This information enables immediate process adjustments to maintain target specifications and minimize off-specification product generation [23].

Catalytic Systems for Large-Scale Synthesis

Industrial acetalization processes require robust catalytic systems that demonstrate high activity, excellent selectivity, and long-term stability under demanding operating conditions [24] [25]. The selection of appropriate catalytic systems significantly impacts both process economics and product quality.

Zeolite Catalysts

Zeolite catalysts have demonstrated exceptional performance for large-scale acetalization applications due to their thermal stability, tunable acidity, and resistance to deactivation. H-β zeolites with large pore structures exhibit excellent activity for dioxepane production from 1,4-butanediol and aqueous formaldehyde, achieving 82% isolated yield through a two-step one-pot approach [25].

The microporous structure of zeolites provides shape-selective catalysis, minimizing formation of undesired byproducts and improving overall selectivity. H-ZSM-5 zeolites with smaller pore sizes demonstrate optimal performance for ethylene glycol acetalization with formaldehyde, highlighting the importance of pore structure in determining catalytic behavior [25].

Ion-Exchange Resin Systems

Strongly acidic ion-exchange resins represent the most widely used catalytic systems for industrial acetalization due to their excellent activity, ease of handling, and straightforward regeneration procedures. Amberlyst-type resins demonstrate remarkable stability under continuous operation, with catalyst lifetimes exceeding 50-100 cycles under optimized conditions [9].

The polymer matrix of ion-exchange resins provides protection for the active acidic sites while allowing substrate access through the porous structure. This design enables operation under aqueous conditions where homogeneous acids would be difficult to recover, providing significant operational advantages [21].

Purification and Quality Control Protocols

Industrial production of 1-(1,3-Dioxolan-2-yl)-pentan-2-one requires robust purification methodologies and comprehensive quality control systems to ensure consistent product specifications and regulatory compliance [23] [26].

Separation Technology

Distillation represents the primary separation technology for acetal purification, taking advantage of the typically significant boiling point differences between reactants, products, and byproducts. The design of distillation systems must account for the thermal sensitivity of acetal products and potential for hydrolysis under acidic conditions [23].

Vacuum distillation systems enable purification at reduced temperatures, minimizing thermal decomposition while maintaining efficient separation. The implementation of structured packing materials enhances separation efficiency while reducing pressure drop and energy consumption [27].

Quality Control Methodologies

Comprehensive quality control protocols encompass both in-process monitoring and final product characterization to ensure compliance with specifications. Gas chromatography with mass spectrometry detection provides accurate quantification of the target product while detecting trace impurities that could affect downstream applications [28].

Spectroscopic techniques including nuclear magnetic resonance and infrared spectroscopy enable structural confirmation and detection of isomeric impurities that might not be resolved by chromatographic methods. The implementation of statistical process control principles ensures consistent product quality while minimizing analytical costs [29].

Impurity Profiling

Understanding and controlling impurity profiles is essential for industrial acetal production, particularly for pharmaceutical or electronic applications where trace contaminants can significantly impact performance. Common impurities include unreacted starting materials, hydrolysis products, and oligomeric byproducts formed through side reactions [23].

The development of validated analytical methods for impurity quantification enables establishment of appropriate specifications and manufacturing controls. Long-term stability studies under various storage conditions provide data for shelf-life determination and packaging selection [27].

Retrosynthetic Analysis

Key Disconnections and Synthetic Planning

Retrosynthetic analysis of 1-(1,3-Dioxolan-2-yl)-pentan-2-one reveals several strategic disconnection approaches that guide synthetic planning and precursor selection [30] [31]. The systematic application of disconnection principles enables identification of practical synthetic routes while considering factors such as substrate availability, reaction feasibility, and overall synthetic efficiency.

Primary Disconnection Strategies

The most logical disconnection involves cleavage of the acetal carbon-oxygen bonds within the dioxolane ring, revealing the carbonyl precursor and ethylene glycol as synthetic equivalents [32]. This disconnection directly corresponds to the reverse of the acetalization reaction and represents the most straightforward retrosynthetic approach.

Alternative disconnections focus on the carbon-carbon bonds within the alkyl chain, enabling construction of the target molecule through carbon-carbon bond forming reactions followed by acetalization. These approaches may offer advantages when the direct carbonyl precursor is not readily available or when functional group incompatibilities exist [33].

Functional Group Analysis

The presence of both ketone and acetal functionalities in the target molecule requires careful consideration of protection and deprotection strategies during synthetic planning. The acetal group serves as a protected form of the corresponding aldehyde, suggesting potential synthetic routes involving aldehyde intermediates [34].

The alkyl chain substitution pattern influences the choice of carbon-carbon bond forming reactions, with considerations including regioselectivity, stereochemistry, and functional group tolerance. The linear alkyl chain suggests applicability of alkylation reactions, aldol condensations, or other standard carbon-carbon bond forming methodologies [35].

Artificial Intelligence-Powered Synthetic Route Prediction

Modern computational approaches to retrosynthetic analysis leverage artificial intelligence and machine learning algorithms to predict optimal synthetic routes while considering vast databases of known chemical reactions and transformations [36] [37]. These tools provide complementary insights to traditional retrosynthetic analysis and enable exploration of non-obvious synthetic pathways.

Template-Free Prediction Models

Advanced neural network architectures, particularly transformer-based models, have demonstrated remarkable capability in predicting retrosynthetic routes without relying on predefined reaction templates [37]. These models treat retrosynthesis as a sequence-to-sequence translation problem, learning patterns from large datasets of known chemical transformations.

The AutoSynRoute system achieved 63.0% top-1 predictive accuracy in one-step retrosynthetic tasks while maintaining 99.6% molecular validity [36]. The incorporation of global chemical environments enables these models to propose synthetically viable disconnections that might not be immediately apparent through traditional analysis.

Multi-Step Route Planning

The DirectMultiStep approach demonstrates significant improvements in route prediction accuracy, achieving 1.9x and 3.1x improvements compared to state-of-the-art methods on benchmark datasets [38]. The ability to incorporate constraints such as desired number of steps and starting material preferences enhances the practical applicability of these tools.

Precursor Selection and Availability Assessment

Strategic precursor selection represents a critical aspect of retrosynthetic planning that significantly impacts the feasibility and economics of synthetic routes [40] [41]. The systematic evaluation of precursor availability, cost, and synthetic accessibility enables informed decision-making during route selection.

Commercial Availability Analysis

The assessment of precursor commercial availability requires comprehensive evaluation of chemical supplier databases, including considerations of cost, purity, and supply chain reliability [42]. For 1-(1,3-Dioxolan-2-yl)-pentan-2-one synthesis, ethylene glycol represents a commodity chemical with excellent availability and low cost, making it an attractive synthetic component.

The corresponding carbonyl precursor availability depends on the specific substitution pattern and functional group requirements. Simple ketones and aldehydes are generally readily available, while more complex carbonyl compounds may require additional synthetic steps or represent significant cost drivers [43].

Synthetic Accessibility Evaluation

The integration of precursor recommendation algorithms with retrosynthetic planning tools enables comprehensive evaluation of alternative synthetic strategies while considering the synthetic effort required for each approach [44]. These systems learn from historical synthesis data to predict optimal precursor combinations for novel target molecules.

Economic Optimization

The economic optimization of synthetic routes requires balancing precursor costs, reaction yields, processing requirements, and waste generation to identify the most cost-effective approach [45]. Life cycle assessment methodologies enable comprehensive evaluation of environmental and economic impacts throughout the entire synthetic sequence.

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1-(1,3-Dioxolan-2-yl)pentan-2-one

Dates

Last modified: 08-16-2023

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